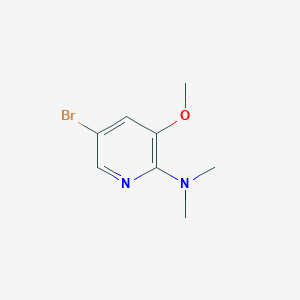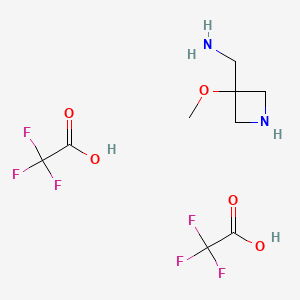
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is a synthetic amino acid derivative. It is characterized by the presence of an azido group and a tert-butoxycarbonyl (boc) protecting group on the ornithine molecule, which is further complexed with cyclohexylammonium. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt typically involves the following steps:
Protection of the Amino Group: The amino group of L-ornithine is protected using a tert-butoxycarbonyl (boc) group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Azido Group: The protected L-ornithine is then reacted with sodium azide to introduce the azido group at the delta position.
Formation of the Cyclohexylammonium Salt: The final step involves the formation of the cyclohexylammonium salt by reacting the azido-protected L-ornithine with cyclohexylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection, azidation, and salt formation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Deprotection Reactions: The boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-alpha-amino-N-delta-boc-L-ornithine cyclohexylammonium salt.
Deprotection: Formation of N-alpha-azido-L-ornithine cyclohexylammonium salt.
科学的研究の応用
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the conjugation of biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt involves:
Azido Group Reactivity: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry).
Protecting Group Removal: The boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Molecular Targets and Pathways: The compound can interact with various biomolecules, facilitating the formation of peptide bonds and other biochemical interactions.
類似化合物との比較
Similar Compounds
N-alpha-Boc-N-delta-azido-L-lysine cyclohexylammonium salt: Similar structure but with a lysine backbone.
N-alpha-Boc-N-delta-azido-L-ornithine methyl ester: Similar structure but with a methyl ester group instead of cyclohexylammonium.
Uniqueness
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is unique due to its combination of an azido group and a boc protecting group on the ornithine molecule, along with the cyclohexylammonium salt formation. This unique structure provides versatility in peptide synthesis and bioconjugation applications.
特性
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQUPUQHLKBUAS-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride](/img/structure/B6302450.png)






